molecular formula C7H6BClN2O2 B11757247 3-Chloro-1H-indazole-6-boronic acid

3-Chloro-1H-indazole-6-boronic acid

Cat. No.: B11757247
M. Wt: 196.40 g/mol
InChI Key: VTHJCQFPBMACMX-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-6-boronic acid (CAS: 865245-32-5) is a heterocyclic boronic acid derivative featuring a chloro substituent at the 3-position and a boronic acid (-B(OH)₂) group at the 6-position of the indazole scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecules, particularly in pharmaceutical and agrochemical research . Its structure combines the electron-withdrawing chloro group with the reactive boronic acid moiety, making it a versatile intermediate for synthesizing indazole-based derivatives.

Properties

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.40 g/mol

IUPAC Name

(3-chloro-2H-indazol-6-yl)boronic acid

InChI

InChI=1S/C7H6BClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3,12-13H,(H,10,11)

InChI Key

VTHJCQFPBMACMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NNC(=C2C=C1)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Chloro-1H-indazole-6-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazole-6-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Toluene, ethanol, or water, depending on the reaction type.

Major Products Formed

    Substituted Indazoles: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole-6-boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition . In material science, the compound’s electronic properties can be exploited to develop materials with specific conductive or semiconductive properties .

Comparison with Similar Compounds

Key Structural Analogs

The following boronic acid derivatives share the indazole core but differ in substituents, leading to distinct chemical and physical properties:

Compound Name Substituent (Position) Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
3-Chloro-1H-indazole-6-boronic acid Cl (3), B(OH)₂ (6) C₇H₅BClN₂O₂ 865245-32-5 212.39 Electron-withdrawing Cl enhances reactivity
3-Methyl-1H-indazole-6-boronic acid CH₃ (3), B(OH)₂ (6) C₈H₉BN₂O₂ 1245816-26-5 175.98 Electron-donating CH₃ improves stability
3-Methoxycarbonyl-1H-indazole-6-boronic acid COOCH₃ (3), B(OH)₂ (6) C₉H₉BN₂O₄ 2408430-27-1 244.00 Strong electron-withdrawing COOCH₃ increases reactivity but reduces stability

Stability and Handling

  • This compound : Stable under inert conditions but sensitive to prolonged exposure to moisture. Requires storage at 2–8°C .
  • 3-Methyl Analogs: Greater thermal stability due to the non-polar methyl group, as evidenced by higher melting points .
  • Methoxycarbonyl Derivatives : Prone to ester hydrolysis; recommended for use in anhydrous solvents .

Pharmaceutical Relevance

  • This compound : Used in the synthesis of checkpoint kinase inhibitors (e.g., analogs of AZD7762) due to its ability to form rigid, planar biaryl structures .
  • 3-Methyl Analogs : Applied in anticancer agents targeting the PI3K/AKT pathway, where methyl groups improve cell membrane permeability .
  • Methoxycarbonyl Derivatives : Serve as precursors for prodrugs, leveraging esterase-mediated hydrolysis in vivo .

Biological Activity

3-Chloro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, characterized by a chlorine atom at the 3-position and a boronic acid functional group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound contribute significantly to its reactivity and potential therapeutic applications.

The unique structure of this compound allows it to participate in various chemical reactions, including cross-coupling reactions facilitated by palladium catalysts. Its reactivity profile is influenced by the presence of the chlorine atom, which may enhance its biological activity compared to other halogenated indazoles.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study on related indazole compounds demonstrated promising inhibitory effects against various cancer cell lines. Specifically, compounds similar to this compound showed IC50 values in the micromolar range against K562 cells, indicating effective cytotoxicity while maintaining selectivity for normal cells .

Table 1: Anticancer Activity of Indazole Derivatives

Compound NameCell LineIC50 (µM)Selectivity Index
Compound 6oK5625.156.45
Compound 6rK56210.03Not specified
Compound 6sK56210.78Not specified

The mechanism of action for these compounds often involves the induction of apoptosis and modulation of the cell cycle. For example, treatment with certain indazole derivatives has been shown to increase apoptosis rates and alter cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing S phase cells .

The biological activity of this compound may be attributed to its ability to inhibit key proteins involved in cancer progression. Studies have indicated that such compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to enhanced apoptosis in cancer cells .

Interaction Studies

Binding studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the interaction of this compound with various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indazole derivatives, which also display notable biological activities. The following table outlines some structurally related compounds and their characteristics:

Table 2: Structural Comparison of Indazole Derivatives

Compound NameStructural Features
Methyl 3-iodo-1H-indazole-6-carboxylateIodine at the 3-position
Methyl 5-fluoro-1H-indazole-6-carboxylateFluorine at the 5-position
Methyl 4-bromo-1H-indazole-6-carboxylateBromine at the 4-position

The distinct chlorine substitution at the 3-position in this compound may enhance its reactivity and selectivity for specific biological targets compared to other halogenated derivatives.

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